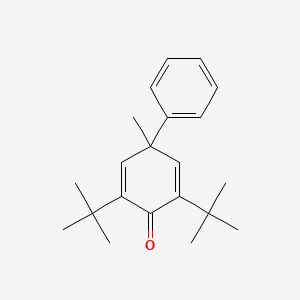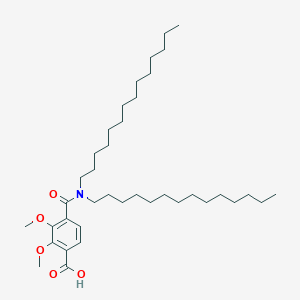
4-(Ditetradecylcarbamoyl)-2,3-dimethoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ditetradecylcarbamoyl)-2,3-dimethoxybenzoic acid is an organic compound that belongs to the class of carboxylic acids. This compound is characterized by the presence of a benzoic acid core substituted with two methoxy groups and a ditetradecylcarbamoyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ditetradecylcarbamoyl)-2,3-dimethoxybenzoic acid typically involves the following steps:
Formation of the Benzoic Acid Core: The starting material, 2,3-dimethoxybenzoic acid, is prepared through the methylation of catechol followed by carboxylation.
Introduction of the Ditetradecylcarbamoyl Group: The ditetradecylcarbamoyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of 2,3-dimethoxybenzoic acid with ditetradecylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methylation and Carboxylation: Large-scale methylation of catechol followed by carboxylation to produce 2,3-dimethoxybenzoic acid.
Coupling Reaction: The coupling reaction with ditetradecylamine is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(Ditetradecylcarbamoyl)-2,3-dimethoxybenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives.
科学的研究の応用
4-(Ditetradecylcarbamoyl)-2,3-dimethoxybenzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and as an additive in various industrial processes.
作用機序
The mechanism of action of 4-(Ditetradecylcarbamoyl)-2,3-dimethoxybenzoic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The ditetradecylcarbamoyl group enhances the lipophilicity of the molecule, allowing it to penetrate cell membranes and exert its effects intracellularly. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-(Dodecylcarbamoyl)-2,3-dimethoxybenzoic acid: Similar structure but with a shorter alkyl chain.
4-(Hexadecylcarbamoyl)-2,3-dimethoxybenzoic acid: Similar structure but with a longer alkyl chain.
4-(Octadecylcarbamoyl)-2,3-dimethoxybenzoic acid: Similar structure but with an even longer alkyl chain.
Uniqueness
4-(Ditetradecylcarbamoyl)-2,3-dimethoxybenzoic acid is unique due to its specific alkyl chain length, which influences its physical and chemical properties. The ditetradecyl group provides an optimal balance between hydrophobicity and hydrophilicity, making it suitable for various applications in chemistry, biology, and industry.
特性
CAS番号 |
128262-58-8 |
|---|---|
分子式 |
C38H67NO5 |
分子量 |
617.9 g/mol |
IUPAC名 |
4-[di(tetradecyl)carbamoyl]-2,3-dimethoxybenzoic acid |
InChI |
InChI=1S/C38H67NO5/c1-5-7-9-11-13-15-17-19-21-23-25-27-31-39(32-28-26-24-22-20-18-16-14-12-10-8-6-2)37(40)33-29-30-34(38(41)42)36(44-4)35(33)43-3/h29-30H,5-28,31-32H2,1-4H3,(H,41,42) |
InChIキー |
ZSJRCHYAVUYWFR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCN(CCCCCCCCCCCCCC)C(=O)C1=C(C(=C(C=C1)C(=O)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





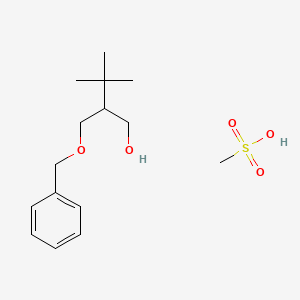
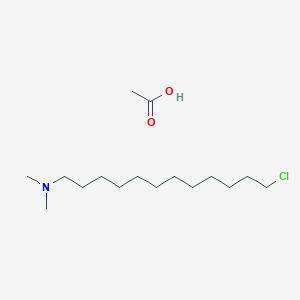
![2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14290314.png)

![Magnesium bis[(naphthalen-1-yl)methanide]](/img/structure/B14290334.png)
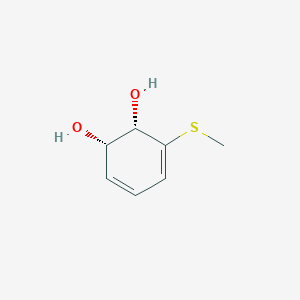
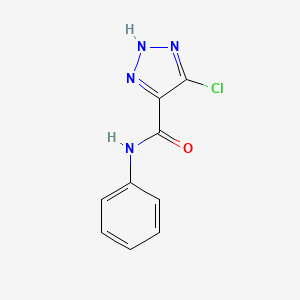
![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-phenoxyphenyl)methanone]](/img/structure/B14290366.png)

methanone](/img/structure/B14290381.png)
